

An In-Depth Technical Guide to the Infrared Spectrum of 3,4-Dimethyldiphenylamine

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Compound of Interest

Compound Name: 3,4-Dimethyldiphenylamine

Cat. No.: B096882

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Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the functional groups and expected spectral features of **3,4-Dimethyldiphenylamine**, a diarylamine derivative. By dissecting its molecular structure—comprising a secondary aromatic amine, substituted phenyl rings, and methyl groups—we can predict and interpret its characteristic IR absorption bands. This document offers a foundational framework for researchers working with this compound, detailing the theoretical basis for its spectral signature, a robust experimental protocol for sample analysis, and a summary of expected vibrational modes.

Introduction: The Vibrational Signature of 3,4-Dimethyldiphenylamine

3,4-Dimethyldiphenylamine is an aromatic secondary amine. Its structure is built upon a diphenylamine core with two methyl groups substituting one of the phenyl rings. The utility of this compound and its derivatives in materials science and medicinal chemistry necessitates reliable methods for its identification and characterization. Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific "molecular fingerprint" by probing the vibrational modes of a molecule's constituent bonds.

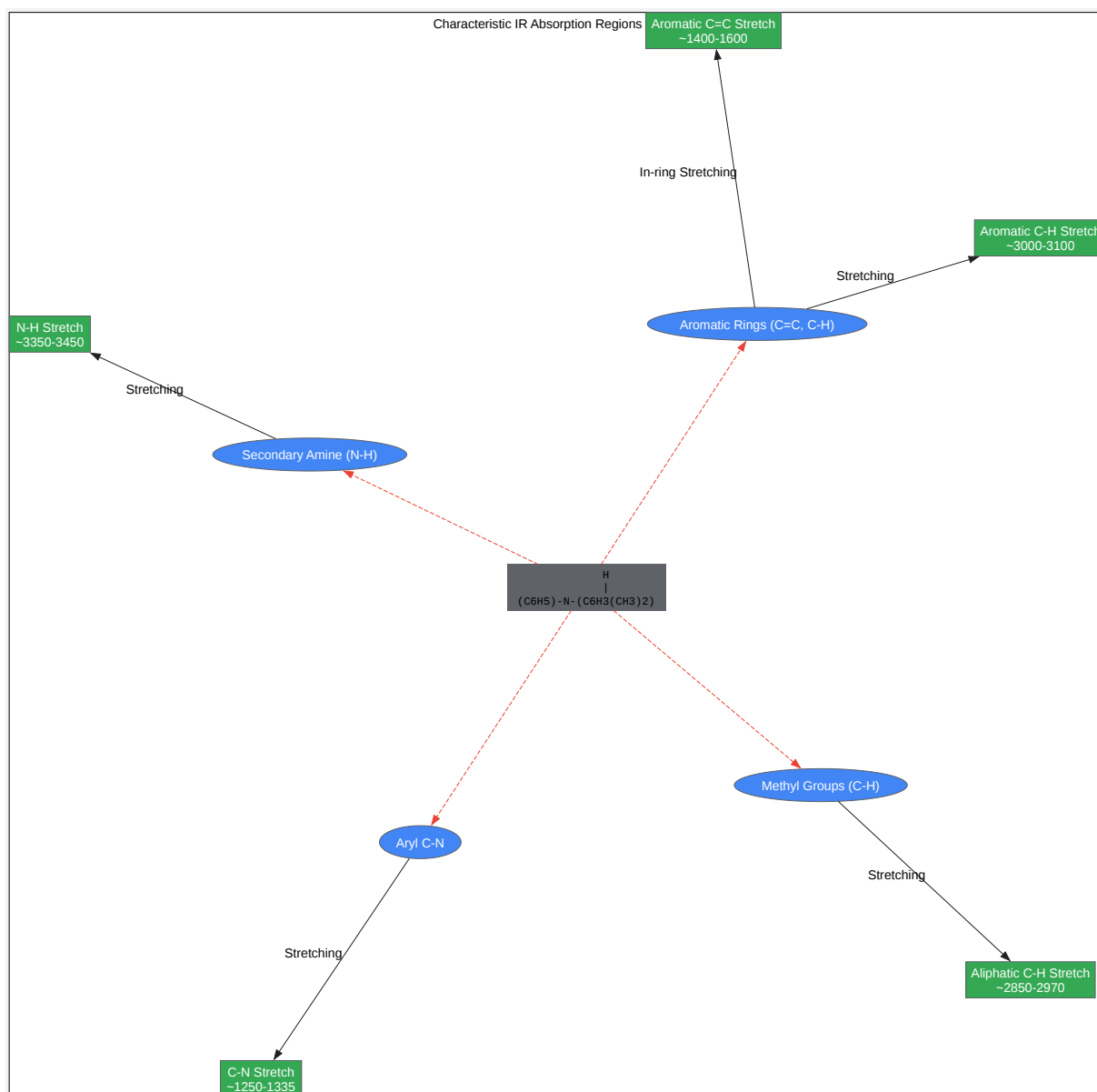
The IR spectrum of **3,4-Dimethyldiphenylamine** is governed by the vibrations of its three key structural components:

- The N-H bond of the secondary amine.
- The aromatic rings, including their C-H and C=C bonds.
- The methyl groups, with their aliphatic C-H bonds.

Each of these functional groups absorbs infrared radiation at characteristic frequencies, allowing for a detailed structural confirmation. This guide will deconstruct the expected IR spectrum of **3,4-Dimethyldiphenylamine** based on established group frequencies.

Molecular Structure and Correlating Functional Groups to IR Regions

The analysis of an IR spectrum is a process of logical deduction, linking observed absorption bands to the functional groups within the molecule. The diagram below illustrates the primary functional groups of **3,4-Dimethyldiphenylamine** and their corresponding vibrational types.



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